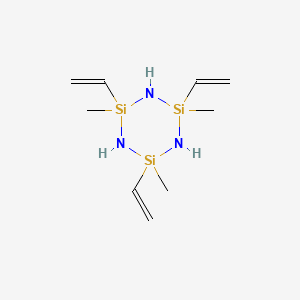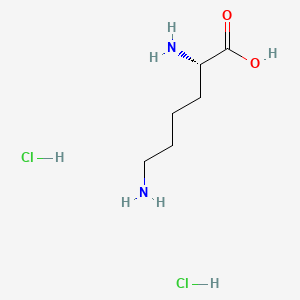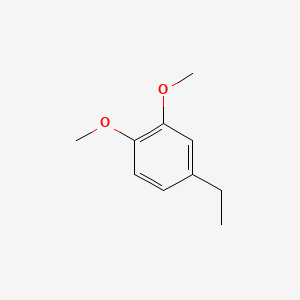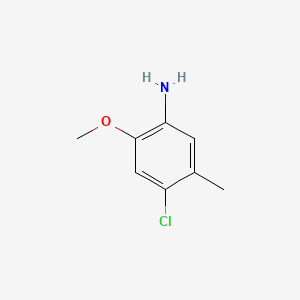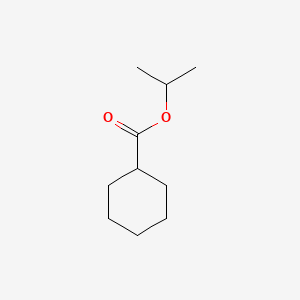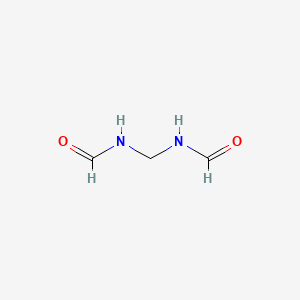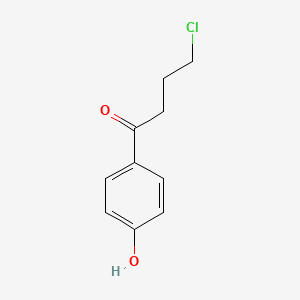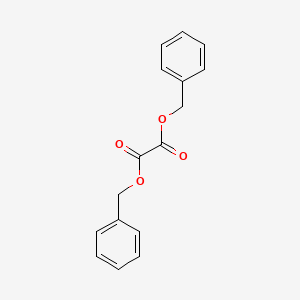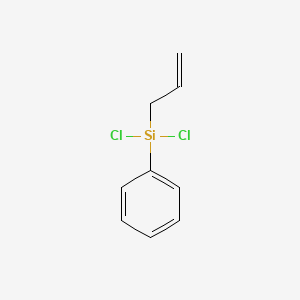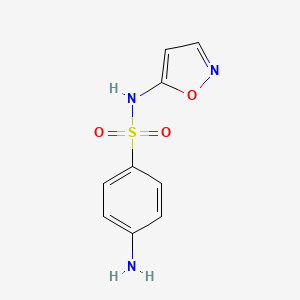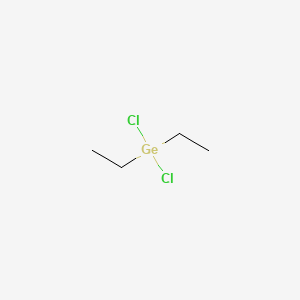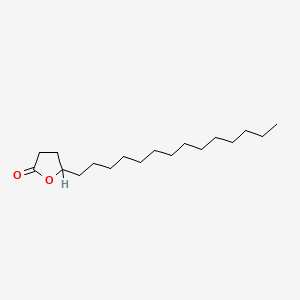
gamma-Stéarolactone
Vue d'ensemble
Description
Gamma-Stearolactone, also known as 4-Octadecanolide or Octadecanoic acid, 4-hydroxy-, gamma-lactone, is a cyclic ester derived from the corresponding hydroxycarboxylic acid. It is a naturally occurring compound found in various plants, fungi, and bacteria. The compound is characterized by its waxy, fatty aroma and is practically insoluble in water but soluble in ethanol .
Applications De Recherche Scientifique
Gamma-Stearolactone has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Gamma-Stearolactone is a type of lactone, a cyclic ester Lactones in general are known to interact with various biological macromolecules, altering their function and leading to various physiological effects .
Mode of Action
As a lactone, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function
Biochemical Pathways
The specific biochemical pathways affected by gamma-Stearolactone are currently unknown. Lactones like gamma-stearolactone can potentially influence a variety of biochemical pathways due to their ability to form covalent bonds with biological macromolecules . This could lead to downstream effects such as alterations in cellular signaling or metabolic processes.
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties . For instance, a molecule’s solubility can affect its absorption and distribution, while its chemical structure can influence its metabolism and excretion
Result of Action
The interaction of lactones with biological macromolecules can lead to various cellular effects, such as changes in cell signaling, metabolism, or gene expression
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like gamma-Stearolactone . Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, such as the presence of other metabolites or proteins, can also influence a compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gamma-Stearolactone can be synthesized by reacting oleic acid with concentrated sulfuric acid at elevated temperatures. this method often results in poor yields and impurities due to the rigorous reaction conditions . An improved method involves combining oleic acid with 65-75% aqueous perchloric acid and heating the mixture at moderate temperatures (90-110°C). The gamma-Stearolactone is then isolated using a water-immiscible organic solvent such as diethyl ether .
Industrial Production Methods: The industrial production of gamma-Stearolactone typically follows the improved synthetic route mentioned above. The process involves the careful control of reaction conditions to maximize yield and purity. The use of perchloric acid and moderate heating ensures a more efficient and cleaner production process .
Analyse Des Réactions Chimiques
Types of Reactions: Gamma-Stearolactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: When gamma-Stearolactone is treated with sodium hydroxide, it undergoes hydrolysis to form gamma-hydroxystearic acid.
Oxidation: The compound can be oxidatively cleaved to produce mono- and dicarboxylic acids.
Reduction: Gamma-Stearolactone can be reduced using common reducing agents to form corresponding alcohols.
Major Products:
Hydrolysis Product: Gamma-hydroxystearic acid.
Oxidation Products: Mono- and dicarboxylic acids.
Reduction Products: Corresponding alcohols.
Comparaison Avec Des Composés Similaires
Gamma-Butyrolactone: A five-membered ring lactone used as a solvent and precursor for gamma-hydroxybutyrate.
Delta-Valerolactone: A six-membered ring lactone used in the synthesis of polyesters and as a monomer in polymer chemistry.
Epsilon-Caprolactone: A seven-membered ring lactone used in the production of biodegradable polymers.
Uniqueness: Gamma-Stearolactone is unique due to its long aliphatic chain, which imparts distinct physicochemical properties compared to other lactones. Its ability to form metallic salts and its role in chemical communication make it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
5-tetradecyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWWIHJZSCRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862060 | |
| Record name | 5-Tetradecyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Very weak waxy fatty aroma | |
| Record name | gamma-Octadecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | gamma-Octadecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-26-1 | |
| Record name | γ-Stearolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Octadecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octadecanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Tetradecyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Furanone, dihydro-5-tetradecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-OCTADECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K5N2582AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
